SMER18

Übersicht

Beschreibung

SMER18 ist ein niedermolekularer Enhancer von Rapamycin, bekannt für seine Rolle als mTOR-unabhängiger Induktor der Autophagie.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SMER18 beinhaltet die Herstellung einer Stammlösung durch Auflösen von 2 mg der Verbindung in 50 μL Dimethylsulfoxid (DMSO), was zu einer Stammlösungskonzentration von 40 mg/mL führt . Die Verbindung wird anschließend gereinigt, um eine Reinheit von 98,64% zu erreichen .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert. Die Verbindung ist für Forschungszwecke in verschiedenen Mengen von 1 mg bis 100 mg erhältlich .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SMER18 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel wie DMSO .

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten von this compound führen, während Reduktionsreaktionen reduzierte Formen der Verbindung erzeugen können.

Wissenschaftliche Forschungsanwendungen

SM

Biologische Aktivität

SMER18 is a small molecule identified as a potent enhancer of autophagy, functioning independently of the mechanistic target of rapamycin (mTOR). This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly those characterized by protein aggregation, such as Huntington's disease and familial Parkinson's disease.

This compound operates by enhancing the autophagic clearance of misfolded proteins. Autophagy is a cellular degradation pathway crucial for maintaining cellular homeostasis and preventing the accumulation of toxic proteins. Research indicates that this compound, along with other small molecule enhancers (SMERs), increases autophagosome synthesis and promotes the degradation of autophagy substrates like A53T α-synuclein and mutant huntingtin fragments .

Key Findings:

- Independence from mTOR : this compound induces autophagy without affecting mTOR signaling pathways, which differentiates it from traditional autophagy inducers like rapamycin .

- Reduction of Protein Aggregation : In studies involving mammalian cell lines, this compound significantly reduced the aggregation of mutant huntingtin and A53T α-synuclein, suggesting its efficacy in mitigating the toxic effects associated with these proteins .

- Cell Viability : Treatment with this compound has been shown to enhance cell survival in models of neurodegeneration by reducing protein toxicity .

Table 1: Summary of Biological Activities of this compound

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

-

Neurodegenerative Disease Models :

- In a study using Drosophila models expressing human mutant huntingtin, treatment with this compound resulted in a significant reduction in neurodegenerative symptoms compared to untreated controls. This suggests that this compound could be a candidate for further development in therapies targeting Huntington's disease .

-

Cell Culture Experiments :

- Research conducted on PC12 cells demonstrated that this compound not only increased autophagosome formation but also improved the clearance rates of aggregated proteins. The results indicated that cells treated with this compound showed lower levels of toxic aggregates compared to those treated with control substances .

Eigenschaften

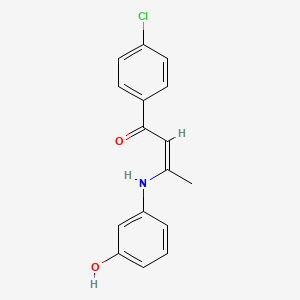

IUPAC Name |

(Z)-1-(4-chlorophenyl)-3-(3-hydroxyanilino)but-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2/c1-11(18-14-3-2-4-15(19)10-14)9-16(20)12-5-7-13(17)8-6-12/h2-10,18-19H,1H3/b11-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEQASFEVWLKOJ-LUAWRHEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C1=CC=C(C=C1)Cl)/NC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.